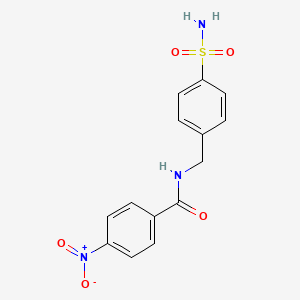

4-nitro-N-(4-sulfamoylbenzyl)-benzamide

Description

4-Nitro-N-(4-sulfamoylbenzyl)-benzamide is a benzamide derivative featuring a nitro (-NO₂) group at the para position of the benzoyl ring and a sulfamoylbenzyl (-CH₂-C₆H₄-SO₂NH₂) substituent on the amide nitrogen. This compound belongs to a class of molecules studied for their pharmacological and biophysical properties, particularly as enzyme inhibitors and antimicrobial agents.

Properties

CAS No. |

50889-01-5 |

|---|---|

Molecular Formula |

C14H13N3O5S |

Molecular Weight |

335.34 g/mol |

IUPAC Name |

4-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide |

InChI |

InChI=1S/C14H13N3O5S/c15-23(21,22)13-7-1-10(2-8-13)9-16-14(18)11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22) |

InChI Key |

DYPQNJVXHIRLIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-sulfamoylbenzyl)-benzamide typically involves a multi-step process:

Sulfonation: The addition of a sulfonamide group to the benzyl position.

Amidation: The formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-sulfamoylbenzyl)-benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under appropriate conditions.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-nitro-N-(4-sulfamoylbenzyl)-benzamide":

- Treatment of Protozoal Diseases: The patent discusses compounds for the treatment of protozoal diseases . "4-Nitro-N-(4-sulfamoylbenzyl)-benzamide (2.86 g) was dissolved in methanol" during one experiment .

-

Nicotine-Induced Behavioral Sensitization:

- A study investigates the effect of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS) on nicotine-induced behavioral sensitization in mice .

- 4-FBS was found to attenuate nicotine-induced behavioral sensitization in mice .

- The study suggests that 4-FBS at 60mg/kg significantly lowered the adenosine level in the striatum .

- The researchers conclude that behavioral and adenosine modulation is promising, suggesting further studies to explore the mechanism of action of 4-FBS .

-

Other related compounds:

- The search results mention several chemical compounds with similar structures, such as those containing sulfamoylbenzyl groups and benzamide moieties . These compounds are described using their chemical names and SMILES notations . Examples include:

- N=C(N)C1=CC=C(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=C(F)C=CC(F)=C3F)C=C2)C=C1

- N=C(N)C1=CC=C(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC(F)=C(F)C(F)=C3)C=C2)C=C1

- N=C(N)C1=CC=C(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC=C(F)C=C3)C=C2)C=C1

- N=C(N)C1=CC=CC(NC(=O)C(=O)NC2=CC=CC(S(=O)(=O)NCC3=CC=CC=C3)=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=C(S(=O)(=O)C3=CC=C(N+[O-])C=C3)C=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC=C(C(F)(F)F)C=C3)C=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC=C(F)C=C3)C=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC=CC=C3F)C=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=CC(C(F)(F)F)=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=CC(S(=O)(=O)NCC3=C(F)C=CC(F)=C3F)=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=CC(S(=O)(=O)NCC3=CC=C(C(F)(F)F)C=C3)=C2)=C1

- N=C(N)C1=CC=CC(NC(=O)NC2=CC=CC(S(=O)(=O)NCC3=CC=C(S(N)(=O)=O)C=C3)=C2)=C1

- N=C(NCCN1CCOCC1)C1=CC=CC(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC=C(S(N)(=O)=O)C=C3)C=C2)=C1

- N=C(NO)C1=CC(NC(=O)NC2=CC=C(S(=O)(=O)NCC3=CC=C(S(N)(=O)=O)C=C3)C=C2)=CC=C1

- NS(=O)(=O)C1=CC=C(CNS(=O)(=O)C2=CC=C(NC(=O)NC3=CC(C4=NCCN4)=CC=C3)C=C2)C=C1

- The presence of these compounds suggests a broader interest in this class of chemical structures for various applications .

- The search results mention several chemical compounds with similar structures, such as those containing sulfamoylbenzyl groups and benzamide moieties . These compounds are described using their chemical names and SMILES notations . Examples include:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-sulfamoylbenzyl)-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physicochemical Parameters

Note:

- *Calculated values for the target compound are inferred from structural analogues.

- †Estimated based on substituent contributions.

Key Observations :

- Electron-Withdrawing Groups : The nitro group at C4 enhances electrophilicity and may improve binding to enzymes like carbonic anhydrases or kinases .

- Sulfamoylbenzyl vs.

- Chlorine Substitution : The 2-chloro derivative (Table 1) exhibits higher logP (3.99) due to the hydrophobic Cl atom, which may influence membrane permeability .

Key Findings :

- Antifungal Activity : Sulfamoylbenzyl derivatives (e.g., biphenyl-4-carboxamide analogues) show potent activity against Candida spp., likely due to sulfonamide-mediated disruption of fungal carbonic anhydrases .

- Antibacterial Potency : Nitropyridinyl-benzamides (e.g., 4-nitro-N-(5-nitropyridin-2-yl)-benzamide) exhibit broad-spectrum antibacterial activity, with MIC values as low as 0.22 µM .

- Anticonvulsant Effects : Nitro-substituted benzamides with lipophilic aryl groups (e.g., 2,6-dimethylphenyl) demonstrate enhanced potency in seizure models, likely due to improved blood-brain barrier penetration .

Biological Activity

4-Nitro-N-(4-sulfamoylbenzyl)-benzamide is a complex organic compound characterized by the presence of a nitro group, a sulfonamide group, and a benzamide moiety. This structural composition suggests potential bioactive properties, making it a candidate for various therapeutic applications, particularly in the fields of anti-diabetic and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C13H14N4O3S

- CAS Number : 50889-01-5

- Appearance : Yellow solid

The compound's structure allows for diverse interactions with biological targets, which is crucial for its therapeutic efficacy.

Anti-Diabetic Potential

Research indicates that compounds with similar structural features, particularly those containing sulfonamide and nitro groups, may exhibit significant biological activities related to glucose metabolism. For instance, studies have shown that related compounds can inhibit glucose-stimulated insulin release, suggesting a possible mechanism through which 4-nitro-N-(4-sulfamoylbenzyl)-benzamide may regulate glucose levels in the body.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. Preliminary investigations into 4-nitro-N-(4-sulfamoylbenzyl)-benzamide suggest that it may also possess antibacterial activity, potentially making it useful in treating infections caused by various microorganisms. The mechanism of action is thought to involve the inhibition of bacterial folate synthesis .

Anti-Inflammatory Activity

Nitro-containing compounds have been associated with anti-inflammatory effects. The presence of the nitro group in 4-nitro-N-(4-sulfamoylbenzyl)-benzamide may contribute to its ability to inhibit pro-inflammatory cytokines such as COX-2 and TNF-α. In vitro studies have indicated that related nitro-substituted benzamides effectively inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammation .

The biological activity of 4-nitro-N-(4-sulfamoylbenzyl)-benzamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in glucose metabolism and inflammation.

- Receptor Interaction : It may bind to specific receptors or enzymes, modulating their activity and influencing metabolic pathways.

- Cytotoxic Effects : Preliminary data suggest that while the compound shows promise in antimicrobial activity, it may also exhibit dose-dependent cytotoxicity against certain cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Chlorine substituent on phenyl ring | Enhanced solubility and altered biological activity |

| Sulfanilamide | Basic sulfonamide structure without nitro group | Known antibacterial agent |

| 4-Nitroaniline | Simple aniline structure with a nitro group | Widely used as an intermediate in dye synthesis |

This table highlights how structural modifications can influence the biological properties and applications of similar compounds.

Study on Anti-Diabetic Activity

A study investigating the anti-diabetic potential of related compounds demonstrated that those featuring sulfonamide groups effectively reduced blood glucose levels in diabetic animal models. The findings suggest that 4-nitro-N-(4-sulfamoylbenzyl)-benzamide could be further explored as a lead compound in anti-diabetic drug development.

Antibacterial Efficacy Assessment

In vitro assays have shown that compounds similar to 4-nitro-N-(4-sulfamoylbenzyl)-benzamide exhibit significant antibacterial activity against common pathogens. The mechanism was found to involve the production of reactive intermediates that damage bacterial DNA .

Anti-Inflammatory Effects

Research has indicated that nitro-substituted benzamides can effectively inhibit inflammatory pathways. In one study, derivatives were tested for their ability to reduce levels of inflammatory markers in cell cultures, showing promising results for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.